molecular formula C18H16N4O B2912046 (4-(1H-pyrrol-1-yl)phenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone CAS No. 1797869-58-9

(4-(1H-pyrrol-1-yl)phenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone

Cat. No.: B2912046
CAS No.: 1797869-58-9
M. Wt: 304.353
InChI Key: PGWYGWOYYJIOTC-UHFFFAOYSA-N
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Description

(4-(1H-pyrrol-1-yl)phenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone is a heterocyclic organic compound featuring a pyrido[4,3-d]pyrimidine core fused with a dihydro-pyridinyl moiety. The structure is further substituted with a 4-(1H-pyrrol-1-yl)phenyl group at the methanone position.

Properties

IUPAC Name

7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl-(4-pyrrol-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O/c23-18(22-10-7-17-15(12-22)11-19-13-20-17)14-3-5-16(6-4-14)21-8-1-2-9-21/h1-6,8-9,11,13H,7,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGWYGWOYYJIOTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CN=CN=C21)C(=O)C3=CC=C(C=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(1H-pyrrol-1-yl)phenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone , with the CAS number 1797869-58-9 , is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C18H16N4OC_{18}H_{16}N_{4}O, with a molecular weight of 304.3 g/mol . The structure features multiple fused rings and functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₈H₁₆N₄O
Molecular Weight304.3 g/mol
CAS Number1797869-58-9

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of Pyrimidine Core : Utilizing a Biginelli reaction with aldehydes and β-ketoesters.
  • Cyclization Reactions : Employing palladium-catalyzed cross-coupling to create the pyrido ring.
  • Functionalization : Incorporating pyrrole and other moieties through nucleophilic substitution reactions.

These synthetic strategies are crucial for producing derivatives with enhanced biological activities.

Biological Activity

The biological activity of this compound has been evaluated in various studies, highlighting its potential as an inhibitor in several pathways:

Anticancer Activity

Research indicates that compounds containing pyrido[4,3-d]pyrimidine structures exhibit significant anticancer properties. For instance, studies have shown that similar compounds inhibit cell proliferation and induce apoptosis in cancer cell lines such as A431 vulvar epidermal carcinoma cells .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against various pathogens. In vitro tests revealed that derivatives of pyrimidine compounds can inhibit bacterial growth effectively, making them candidates for developing new antibiotics .

Enzyme Inhibition

The compound acts as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibiting CDKs can lead to cell cycle arrest in cancer cells, thereby preventing tumor growth .

Case Studies

Several case studies have documented the biological effects of similar compounds:

  • Chloroethyl Pyrimidine Nucleosides : These compounds showed significant inhibition of cell proliferation and migration in cancer models, suggesting a strong correlation between structural features and biological efficacy .
  • Ferrocene-Pyrimidine Conjugates : These hybrids were evaluated for their antiplasmodial activities against Plasmodium falciparum, demonstrating promising results against malaria parasites .
  • Pyrido[2,3-d]pyrimidinones : These derivatives exhibited anti-inflammatory and antimicrobial activities, reinforcing the therapeutic potential of this chemical class .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs are distinguished by variations in substituents attached to the pyrido-pyrimidinyl core. Below is a detailed comparison:

Thiophene-Substituted Analog: (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-(thiophen-2-yl)phenyl)methanone

  • Molecular Formula : C₁₈H₁₅N₃OS
  • Molecular Weight : 321.4 g/mol
  • Key Differences: Substituent: Replaces the pyrrole group with a thiophene ring. Bioactivity: No explicit data available, but sulfur-containing heterocycles are often associated with enhanced metabolic stability in medicinal chemistry .

Azepane/Pyridinyl-Substituted Analog: (4-Azepan-1-yl-2-pyridin-3-yl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-(3-methoxy-phenyl)-methanone

  • Molecular Formula : C₂₆H₂₉N₅O₂
  • Molecular Weight : 443.54 g/mol
  • Applications: Cited in supplier databases for specialized chemical research, though specific biological roles are undocumented .

Ethoxycarbonyl/Methyl-Substituted Analog: Phenylene-1’,4’-di-(4-(5-ethoxycarbonyl-6-methyl-3,4-dihydro-2(1H)-pyridone))

  • Such data underscore the importance of substituents in spectroscopic characterization, a method applicable to the target compound.

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
(4-(1H-pyrrol-1-yl)phenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone Not Provided Not Provided 4-(1H-pyrrol-1-yl)phenyl Pyrrole’s π-π stacking potential
(4-(thiophen-2-yl)phenyl) analog C₁₈H₁₅N₃OS 321.4 Thiophene Higher lipophilicity (S atom)
Azepane/pyridinyl analog C₂₆H₂₉N₅O₂ 443.54 Azepane, pyridin-3-yl, methoxy Enhanced steric complexity

Research Findings and Implications

  • Spectral data (e.g., NMR, MS) for such compounds align with methodologies described in authoritative texts like Tables of Spectral Data for Structure Determination of Organic Compounds .
  • Bioactivity Potential: The pyrrole and pyrido-pyrimidine motifs are prevalent in bioactive molecules. For example, plant-derived pyrido-pyrimidines are investigated for insecticidal properties, as seen in studies on C. gigantea extracts targeting insect orders . Though direct evidence is lacking, the target compound’s structure suggests possible utility in agrochemical or pharmaceutical research .

Q & A

Q. What omics approaches identify off-target effects in complex biological systems?

  • Methodological Answer :
  • Proteomics : SILAC labeling to quantify protein expression changes in treated cells .
  • Transcriptomics : RNA-seq to map pathways altered by sub-cytotoxic concentrations .

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